金单氯化物

描述

Synthesis Analysis

The synthesis of gold-based materials, including gold monochloride and nanoparticles, involves various chemical methods. For instance, a fast and reproducible method for colloidal gold nanoparticles, which might be related to gold monochloride precursors, involves using hydrophobic organic molecules to create charged gold nanoparticles in non-polar solvents. This process facilitates the formation of monolayer films of nanoparticles without the need for a post-synthesis cleaning step, indicating the efficiency and cleanliness of the synthesis process (Martin et al., 2010). Additionally, reversing the order of reactant addition in the Turkevich method, specifically adding chloroauric acid to citrate solution, has been shown to play a crucial role in producing monodisperse gold nanoparticles, hinting at the versatility and adaptability of gold chloride synthesis techniques (Sivaraman et al., 2011).

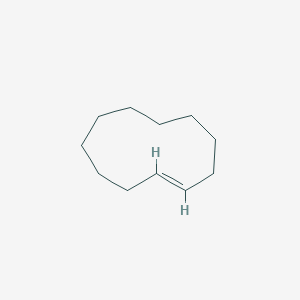

Molecular Structure Analysis

The molecular structure of gold monochloride and related gold nanoparticles significantly influences their chemical and physical properties. Gold nanoparticles exhibit various shapes and sizes, determined by the synthesis conditions, which directly affect their optical and electronic properties. The use of different synthesis methods, including the addition of aromatic additives, allows for the production of gold nanorods with tunable aspects ratios, indicating the close relationship between molecular structure and synthesis conditions (Ye et al., 2012).

Chemical Reactions and Properties

Gold monochloride is involved in various chemical reactions, serving as a precursor for the synthesis of gold nanoparticles and catalysis. Gold catalysis, in particular, has seen extensive application in organic synthesis, enabling efficient reaction pathways for producing complex molecules. The synthesis of gold nanoparticles can involve environmentally friendly methods, using natural extracts as reducing agents, which highlights the chemical reactivity and potential for green chemistry applications of gold monochloride derivatives (Aromal et al., 2012).

科研应用

纳米技术和生物学:金纳米颗粒(AuNPs)由于其量子尺寸效应而表现出卓越的稳定性和独特的电子、磁性和光学性质。它们正在被探索用于生物学、催化和作为纳米技术中的关键材料 (Daniel & Astruc, 2004)。

催化:金已经成为乙炔氯化氢化反应合成氯乙烯单体的环保催化剂,取代了汞催化剂。金与铋的协同作用导致部分还原为AuCl,增强了反应性和稳定性,使其成为潜在的绿色、无汞的工业催化剂 (Zhou et al., 2014)。

胶体稳定性和应用:受单分子保护的金纳米颗粒被研究用于电子学、光电子学、催化和生物学等潜在应用。控制它们的胶体稳定性对于这些应用至关重要,研究重点在于利用外部刺激来操纵这种稳定性 (Zhou et al., 2009)。

医学应用:金纳米颗粒,包括从金单氯化物中衍生的颗粒,被探索用于化学传感、生物成像、药物传递和癌症治疗等生物医学应用。了解它们与生理液体的相互作用和潜在毒性对于临床应用至关重要 (Alkilany & Murphy, 2010)。

金单氯化物络合物:对金单氯化物络合物(如NHC-Au-Cl)的研究揭示了它们作为催化剂、发光材料和抗癌药物的潜力。了解它们的晶体结构对于这些应用至关重要 (Tacke et al., 2016)。

有机合成中的金催化:金催化剂在有机合成中变得至关重要,特别是在氯化氢化反应和CO氧化中。它们正在被开发用于从有机原料中生产有价值的化学品 (Pina, Falletta, & Rossi, 2010)。

生化传感和成像:金纳米颗粒的光学性质,如光散射,使它们适用于生化传感和成像应用。了解金纳米颗粒的纳米-生物界面对于这些应用至关重要 (Murphy et al., 2008)。

未来方向

性质

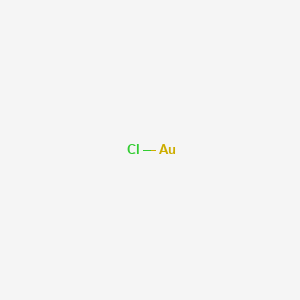

IUPAC Name |

chlorogold | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.ClH/h;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWREHZXQUYJFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl | |

| Record name | gold chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gold(I)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11118-27-7 (Parent) | |

| Record name | Gold monochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4065026 | |

| Record name | Gold(I) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gold(I) chloride | |

CAS RN |

10294-29-8 | |

| Record name | Gold(I) chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gold monochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold chloride (AuCl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gold(I) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)